

# LAS190792: A Comparative Analysis Against Long-Acting Beta-Agonists in Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS190792 |           |
| Cat. No.:            | B11935823 | Get Quote |

An objective comparison of the novel bifunctional bronchodilator **LAS190792** against established long-acting beta-agonists (LABAs), synthesizing available preclinical and clinical data for researchers, scientists, and drug development professionals.

**LAS190792** (also known as AZD8999) is an investigational inhaled bifunctional molecule that combines a muscarinic antagonist and a β2-adrenoceptor agonist (MABA) in a single compound.[1] This dual mechanism of action is designed to provide potent and sustained bronchodilation for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Long-acting beta-agonists (LABAs) are a cornerstone of COPD management, working by relaxing airway smooth muscle. This guide provides a comparative overview of the efficacy of **LAS190792** versus LABAs, based on available preclinical and clinical data.

It is important to note that as of the compilation of this guide, publicly available results from direct head-to-head clinical trials comparing LAS190792 with a LABA monotherapy are limited. A phase I clinical trial (NCT02059434) was designed to assess the safety, tolerability, and bronchodilatory effect of LAS190792 compared to placebo, the LABA indacaterol, and the long-acting muscarinic antagonist (LAMA) tiotropium in patients with asthma and COPD; however, comprehensive efficacy data from this trial are not widely published. Therefore, this guide presents preclinical data for LAS190792 alongside established clinical data for a representative LABA, indacaterol, to offer a preliminary comparative perspective.



# Mechanism of Action: A Dual Approach to Bronchodilation

**LAS190792**'s innovative design targets two distinct signaling pathways involved in the regulation of airway smooth muscle tone.

#### **LAS190792** Signaling Pathway

The muscarinic antagonist component of **LAS190792** competitively inhibits acetylcholine at M3 muscarinic receptors on airway smooth muscle cells. This blockage prevents the intracellular signaling cascade that leads to bronchoconstriction. Concurrently, the  $\beta$ 2-adrenoceptor agonist component stimulates  $\beta$ 2-adrenergic receptors, activating a Gs-protein coupled pathway. This results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of various intracellular proteins, ultimately resulting in smooth muscle relaxation and bronchodilation.



Click to download full resolution via product page

Caption: Dual signaling pathway of LAS190792.

Long-Acting Beta-Agonist (LABA) Signaling Pathway



LABAs, such as indacaterol, selectively bind to and activate  $\beta$ 2-adrenergic receptors on airway smooth muscle cells. This initiates the same Gs-protein coupled signaling cascade as the  $\beta$ 2-agonist component of **LAS190792**, leading to increased intracellular cAMP levels, PKA activation, and subsequent bronchodilation.



Click to download full resolution via product page

Caption: Signaling pathway of a Long-Acting Beta-Agonist (LABA).

# **Comparative Efficacy Data**

The following tables summarize available quantitative data for **LAS190792** (preclinical) and the LABA indacaterol (clinical). It is critical to interpret this comparison with the understanding that preclinical data may not directly translate to clinical outcomes in humans.

Table 1: Preclinical Efficacy of LAS190792



| Parameter                                                                     | LAS190792                | Batefentero<br>I        | Indacaterol             | Olodaterol              | Tiotropium |
|-------------------------------------------------------------------------------|--------------------------|-------------------------|-------------------------|-------------------------|------------|
| M3 Receptor<br>Affinity<br>(pIC50)                                            | 8.8                      | -                       | -                       | -                       | -          |
| β2- Adrenoceptor Functional Potency (pEC50)                                   | 9.6                      | Similar to<br>LAS190792 | Similar to<br>LAS190792 | Similar to<br>LAS190792 | -          |
| Antimuscarini c Activity (pIC50 in human tissue)                              | 8.3                      | 7.9                     | -                       | -                       | -          |
| Duration of Action (in isolated tissue)                                       | Longer than batefenterol | -                       | -                       | -                       | -          |
| In Vivo<br>Bronchodilati<br>on (dog<br>model, t1/2)                           | 13.3 hours               | -                       | -                       | -                       | -          |
| Data sourced<br>from Aparici<br>M, et al. Pulm<br>Pharmacol<br>Ther. 2017.[2] |                          |                         |                         |                         |            |

Table 2: Clinical Efficacy of Indacaterol (LABA) in COPD Patients



| Endpoint                                                                                               | Indacaterol (150 µg once<br>daily) | Tiotropium (18 µg once<br>daily) |
|--------------------------------------------------------------------------------------------------------|------------------------------------|----------------------------------|
| Trough FEV1 at Week 12 (L)                                                                             | 1.134                              | 1.145                            |
| Annualized Rate of Exacerbations                                                                       | 0.79                               | 0.61                             |
| Data from a 52-week,<br>randomized, blinded, parallel-<br>group study in patients with<br>severe COPD. |                                    |                                  |

# **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Preclinical Evaluation of **LAS190792** (Aparici M, et al. 2017)

- Receptor Binding Assays: The affinity of LAS190792 for human M3 muscarinic receptors was determined using radioligand binding assays.
- Functional Assays in Isolated Tissues: The functional potency and duration of action of
   LAS190792 were assessed in isolated guinea pig and human tracheal tissues. The relaxant
   effects on spontaneous and electrically induced contractions were measured. To dissect the
   antimuscarinic activity, experiments were conducted in the presence of the β-blocker
   propranolol.
- In Vivo Bronchodilation Studies in Anesthetized Dogs:
  - Animal Model: Anesthetized beagle dogs were used.
  - Procedure: Bronchoconstriction was induced by intravenous administration of acetylcholine.
  - Intervention: Nebulized LAS190792 was administered.



 Outcome Measures: Pulmonary resistance and dynamic compliance were measured to assess the degree and duration of bronchodilation. Cardiovascular parameters (heart rate and blood pressure) were also monitored for safety assessment.





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of LAS190792.

#### **Discussion and Future Directions**

The preclinical data for **LAS190792** are promising, suggesting it is a potent dual-acting bronchodilator with a sustained duration of action.[2] The combination of two validated mechanisms of bronchodilation in a single molecule has the potential to offer enhanced efficacy compared to monotherapies. The preclinical comparison with batefenterol, another MABA, and



the individual components (a LAMA and LABAs) provides a strong rationale for its clinical development.[2]

However, the lack of direct comparative clinical data between **LAS190792** and a LABA makes a definitive efficacy comparison challenging. The clinical data for indacaterol demonstrates its effectiveness in improving lung function and reducing exacerbations in patients with severe COPD. While preclinical findings suggest **LAS190792** could offer significant bronchodilation, only well-designed, head-to-head clinical trials can establish its relative efficacy and safety in a clinical setting.

Future research should focus on the publication of results from clinical trials such as NCT02059434 to provide the necessary data for a direct comparison. Further studies will also be needed to evaluate the long-term efficacy, safety, and impact on patient-reported outcomes of **LAS190792** in a broad COPD population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical models for pulmonary drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LAS190792: A Comparative Analysis Against Long-Acting Beta-Agonists in Respiratory Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-efficacy-versus-long-actingbeta-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com